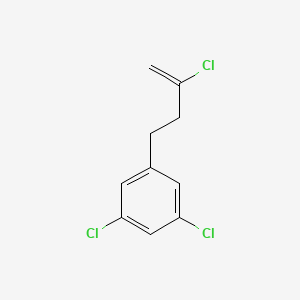

2-Chloro-4-(3,5-dichlorophenyl)-1-butene

Description

2-Chloro-4-(3,5-dichlorophenyl)-1-butene is a chlorinated organic compound characterized by a butene backbone substituted with chlorine at the 2-position and a 3,5-dichlorophenyl group at the 4-position. This structure confers unique reactivity and physicochemical properties, making it a subject of interest in synthetic chemistry and materials science. The compound’s synthesis typically involves Friedel-Crafts alkylation or halogenation reactions, though specific methodologies are often tailored to achieve regioselectivity and minimize side products. Its crystalline structure, if determined, would rely on X-ray diffraction techniques, possibly using software like SHELX for refinement .

Properties

IUPAC Name |

1,3-dichloro-5-(3-chlorobut-3-enyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl3/c1-7(11)2-3-8-4-9(12)6-10(13)5-8/h4-6H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YENDAMOBXNJNJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCC1=CC(=CC(=C1)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(3,5-dichlorophenyl)-1-butene can be achieved through several methods. One common approach involves the reaction of 3,5-dichlorophenylacetylene with 1-chlorobutene under specific conditions. The reaction typically requires a catalyst, such as palladium, and is conducted under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, including temperature and solvent choice, are optimized to maximize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(3,5-dichlorophenyl)-1-butene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

Reduction: Reduction reactions can convert the compound into less chlorinated or fully dechlorinated products.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce dechlorinated alkenes.

Scientific Research Applications

2-Chloro-4-(3,5-dichlorophenyl)-1-butene has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies involving reaction mechanisms and catalysis.

Biology: The compound is investigated for its potential biological activity, including its effects on cellular processes and enzyme inhibition.

Medicine: Research explores its potential as a precursor for pharmaceuticals or as an active ingredient in drug formulations.

Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Chloro-4-(3,5-dichlorophenyl)-1-butene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, altering the activity of these targets. For example, it may inhibit enzyme activity by blocking the active site or modulate receptor function by binding to allosteric sites. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Hypothetical Physicochemical Properties

| Property | 2-Chloro-4-(3,5-dichlorophenyl)-1-butene | 4-Chlorostyrene | 1,2-Dichlorobutene |

|---|---|---|---|

| Molecular Weight (g/mol) | 265.9 | 138.6 | 123.0 |

| Boiling Point (°C) | ~280 (estimated) | 188–190 | 95–97 |

| Dipole Moment (D) | ~2.5 (predicted) | 1.3 | 1.8 |

Table 2: Reactivity Comparison

| Reaction Type | This compound | 4-Phenyl-1-butene |

|---|---|---|

| Electrophilic Addition | Slower (steric hindrance) | Faster (less hindrance) |

| Radical Polymerization | Moderate yield (Cl chain-transfer) | High yield |

Biological Activity

2-Chloro-4-(3,5-dichlorophenyl)-1-butene is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and environmental science. This compound features a chloro-substituted butene chain linked to a dichlorophenyl group, which influences its reactivity and biological interactions.

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits antimicrobial and antiviral properties. These activities are attributed to its ability to interact with specific biological targets, potentially inhibiting the growth of pathogens or viral replication mechanisms.

The compound's mechanism of action likely involves binding to enzymes or receptors within microbial cells, leading to disruption of cellular processes. This interaction may modulate enzyme activity or interfere with metabolic pathways crucial for microbial survival.

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

- A study investigated the efficacy of various chlorinated compounds, including this compound, against bacterial strains such as Escherichia coli and Staphylococcus aureus. Results demonstrated significant inhibitory effects at varying concentrations, suggesting potential as a therapeutic agent in treating bacterial infections .

-

Antiviral Activity Assessment :

- Another research focused on the antiviral properties of halogenated compounds. The study found that this compound exhibited moderate antiviral activity against certain RNA viruses, indicating its potential for development into antiviral therapies .

Environmental Impact

The compound is also studied for its environmental implications, particularly in relation to bioaccumulation in aquatic organisms. Research indicates that chlorinated compounds can persist in sediments and bioaccumulate in organisms, raising concerns about their ecological effects .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 2-Chloro-4-(3,5-difluorophenyl)-1-butene | Antimicrobial | Contains difluorophenyl group |

| 2-Chloro-4-(2,5-dichlorophenyl)-1-butene | Enzyme inhibition | Different chlorination pattern |

| 2-Chloro-4-(3,5-dichlorophenyl)pyridine | Antifungal | Pyridine ring enhances reactivity |

Future Research Directions

Future studies should focus on:

- Mechanistic Studies : Elucidating the precise molecular interactions between this compound and its biological targets.

- Toxicological Assessments : Evaluating the safety profile of the compound in various biological systems.

- Therapeutic Applications : Exploring its potential as a lead compound for drug development targeting specific infections or diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.